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molecular formula C11H15N B1609975 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 28459-83-8

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1609975
M. Wt: 161.24 g/mol
InChI Key: LTJQRZGEPZQDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05808071

Procedure details

To a stirred solution of naphthalene (5.8 g, 0.045 mol) in dimethoxyethane (50 mL) was added sodium metal (1.09 g, 0.039 mol.). The mixture was allowed to stir for four (4) hours until a dark green color persisted. To this was added of N-toluenesulfonyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline (5.0 g, 0.016 mol.) in 20 mL of dimethoxymethane. The reaction was monitored by gas chromatography. When the reaction was complete (≈2 hours), the mixture was quenched with saturated sodium chloride (70 mL). The mixture was partitioned between ethyl acetate (250 mL) and 10% HCL (250 mL) and the organic layer was discarded. 10% Sodium hydroxide was added to the aqueous layer until a pH=7 was obtained. The aqueous layer was further extracted over methylene chloride (2×100 mL), dried over magnesium sulfate, filtered and concentrated (25° C./150 torr) to produce 2.2 g (86%) of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-toluenesulfonyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C2C(=CC=CC=2)C=CC=1.[Na].C1(C)C(S([N:21]2[C:30]([CH3:32])([CH3:31])[CH2:29][C:28]3[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=3)[CH2:22]2)(=O)=O)=CC=CC=1>C(COC)OC.COCOC>[CH3:31][C:30]1([CH3:32])[CH2:29][C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH2:22][NH:21]1 |^1:10|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Name
Quantity
1.09 g
Type
reactant
Smiles
[Na]
Name
Quantity
50 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
N-toluenesulfonyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
Quantity
5 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)N1CC2=CC=CC=C2CC1(C)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
COCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(≈2 hours)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with saturated sodium chloride (70 mL)
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ethyl acetate (250 mL) and 10% HCL (250 mL)
ADDITION
Type
ADDITION
Details
10% Sodium hydroxide was added to the aqueous layer until a pH=7
CUSTOM
Type
CUSTOM
Details
was obtained
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted over methylene chloride (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (25° C./150 torr)

Outcomes

Product
Name
Type
product
Smiles
CC1(NCC2=CC=CC=C2C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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